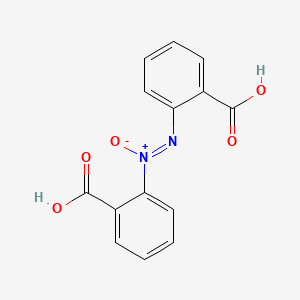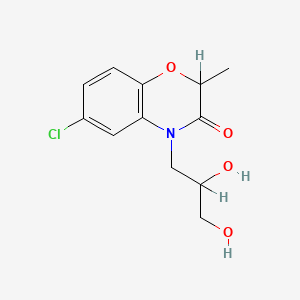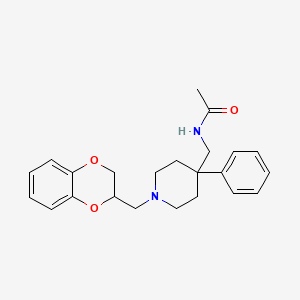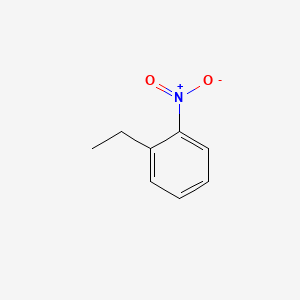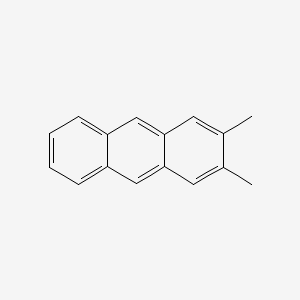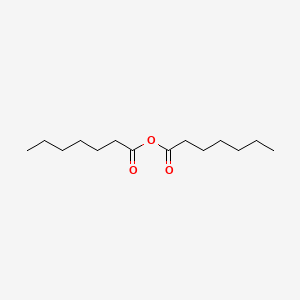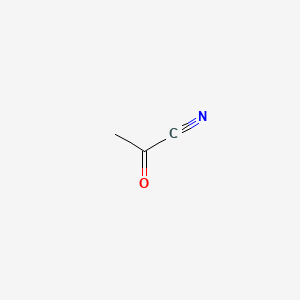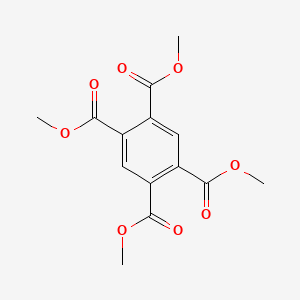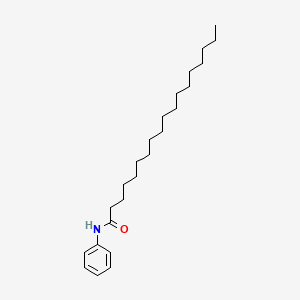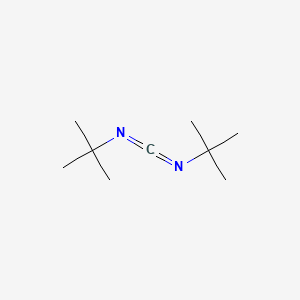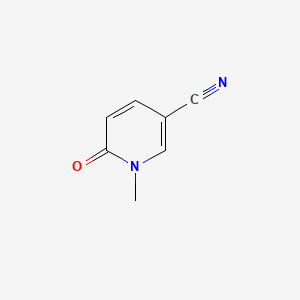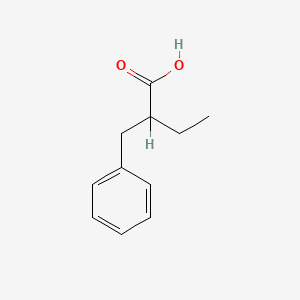
2-Benzylbutanoic acid
Übersicht
Beschreibung
2-Benzylbutanoic acid is a compound that has been studied in various contexts, particularly in the field of organic chemistry and biochemistry. It is related to benzoic acid derivatives and has been explored for its potential as an inhibitor for enzymes such as carboxypeptidase A. The compound's structure allows for the possibility of different stereoisomers, which can have varying effects on its biological activity and chemical properties .
Synthesis Analysis
The synthesis of 2-benzylbutanoic acid derivatives has been a subject of interest due to their potential applications. For instance, the synthesis of racemic and optically active 2-benzyl-2-methyl-3,4-epoxybutanoic acids has been reported, with the threo-form being an effective inactivator for carboxypeptidase A . Additionally, the synthesis of enantiopure (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid, a key intermediate for the preparation of the renin inhibitor Aliskiren, has been described, highlighting the importance of stereochemistry in the catalytic transformation .
Molecular Structure Analysis
The molecular structure of 2-benzylbutanoic acid derivatives has been investigated using various spectroscopic techniques and computational methods. For example, the structures of azo-benzoic acids and their precursors were confirmed using NMR, UV-VIS, and IR spectroscopy, and optimized using density functional theory (DFT) . Similarly, the structures and vibrations of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid were studied using DFT, revealing insights into the most stable conformer and intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of 2-benzylbutanoic acid derivatives has been explored in the context of enzyme inhibition. The kinetic evaluation of racemic and optically active 2-benzyl-2-methyl-3,4-epoxybutanoic acids as irreversible inactivators for carboxypeptidase A has been performed, demonstrating the influence of stereochemistry on the inactivation potency . Additionally, the inactivation of carboxypeptidase A by 2-benzyl-3,4-epithiobutanoic acid has been reported, providing insights into the design and synthesis of pseudomechanism-based inactivators .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-benzylbutanoic acid derivatives have been characterized through various studies. Spectroscopic techniques have been employed to understand the vibrational wavenumbers, infrared intensities, and Raman activities of these compounds . The electronic properties, such as HOMO and LUMO energies, have been determined using the TD-DFT approach, and thermodynamic properties at different temperatures have been calculated . Furthermore, the acidity of ortho-substituted benzoic acids has been investigated, with a focus on intramolecular hydrogen bonds and their effect on acidity .
Wissenschaftliche Forschungsanwendungen
Inactivation of Enzymes
2-Benzylbutanoic acid and its derivatives have been extensively studied for their ability to inactivate enzymes like carboxypeptidase A. For instance, 2-Benzyl-3,4-epithiobutanoic acid has been designed as a pseudomechanism-based inactivator for carboxypeptidase A, exhibiting inhibitory kinetic parameters (Kim & Chung, 1995). Similarly, 2-Benzyl-3,4-epoxybutanoic acid (BEBA) showed remarkable inhibition of carboxypeptidase A in a time-dependent manner, indicating its efficiency as a pseudomechanism-based inactivator (Lee, Li, Lee, & Kim, 1995).
Inhibition Studies
DL-2-Benzyl-3-formylpropanoic acid has been identified as a competitive inhibitor of carboxypeptidase A, suggesting its potential use in inhibitory studies and enzyme kinetics (Galardy & Kortylewicz, 1984). Additionally, 2-Benzyl-3,4-iminobutanoic acid has been evaluated as a novel inhibitor for carboxypeptidase A, showing significant competitive inhibitory activity (Park & Kim, 2001).
Optimization in Chemical Reactions
In the realm of chemical synthesis, 2-hydroxy-4-phenylbutanoic acid has been studied for optimizing reaction conditions, suggesting its utility in improving chemical reaction efficiencies (Ou, 2010).
Biochemical Applications
Thiol-based inhibitors with a benzyl moiety, related to 2-Benzylbutanoic acid, have shown promising results in inhibiting enzymes like glutamate carboxypeptidase II, indicating their potential in biochemical and medicinal applications (Majer et al., 2006).
Coordination Chemistry
2-Benzylbutanoic acid derivatives have been investigated in the synthesis of organotin compounds, which have shown good fungicidal activity, revealing its potential in the field of coordination chemistry and agricultural science (Zhang, Song, Li, Liu, & Tang, 2007).
Eigenschaften
IUPAC Name |
2-benzylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVFWBKWGJMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972137 | |
| Record name | 2-Benzylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylbutanoic acid | |
CAS RN |
5669-16-9 | |
| Record name | α-Ethylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5669-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocinnamic acid, alpha-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

